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6-Acetyl-2,2-Dimethylchroman-4-One

Cat. No.: B155515
CAS No.: 68799-41-7
M. Wt: 218.25 g/mol
InChI Key: CKWLEUNYCBGFGC-UHFFFAOYSA-N
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Description

Contextualization of Chromanones within Natural Product Chemistry

Chromanones, specifically chroman-4-ones, represent a significant class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. nih.gov Structurally, the chroman-4-one scaffold consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This structure is closely related to other benzopyran derivatives like chromones, but critically lacks the C2-C3 double bond found in the latter, a seemingly minor difference that results in significant variations in biological activities. nih.gov

These compounds are a subset of the broader flavonoid family and are widely distributed in the natural world, particularly in plants and fungi. numberanalytics.comnih.govacs.org Historically, natural products have been a foundational source for new medicines, offering a diversity of chemical structures that can be used as models for developing new therapeutic agents. nih.govacs.org Chromanones are recognized as "privileged structures," a term used in medicinal chemistry to describe molecular scaffolds that are able to bind to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.govresearchgate.net

The functional groups attached to the basic chromanone skeleton, such as hydroxyl or methoxy (B1213986) groups, greatly influence their biological properties. numberanalytics.com Natural and synthetic chromanone analogues have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties. nih.govresearchgate.net Their prevalence in nature and their versatile biological profile have made chromanones a subject of continuous interest in the search for new drug candidates. nih.gov

Significance of 6-Acetyl-2,2-dimethylchroman-4-one as a Subject of Chemical and Biological Investigation

Within the broad class of chromanones, this compound has emerged as a compound of specific academic interest. Its significance stems primarily from its identification in various natural sources and its role as a key intermediate or structural core in the synthesis of more complex, biologically active molecules.

This particular chromanone has been reported in organisms such as the plants Lasiolaena morii and Stylotrichium rotundifolium. nih.gov Furthermore, its structural backbone is a key feature in other natural products. For instance, a derivative, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, was isolated from Ageratina grandifolia and was found to exhibit inhibitory activity against yeast α-glucosidase. acs.org The total synthesis of this more complex molecule and its stereoisomers underscores the importance of the this compound framework. acs.org

The compound itself is a subject of detailed chemical characterization. Research has been conducted on the synthesis and spectroscopic properties of the closely related compound 6-acetyl-2,2-dimethyl-chromane, providing insights into the structural and vibrational characteristics of this chemical family. conicet.gov.arnih.gov The availability of this compound for research purposes allows for its use in exploring potential biological activities and as a starting material for the synthesis of novel derivatives. glpbio.com

Below is a table detailing the chemical properties of this compound.

PropertyValueSource
IUPAC Name 6-acetyl-2,2-dimethyl-3H-chromen-4-one nih.gov
Molecular Formula C13H14O3 nih.gov
Molecular Weight 218.25 g/mol nih.gov
CAS Number 68799-41-7 nih.gov
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B155515 6-Acetyl-2,2-Dimethylchroman-4-One CAS No. 68799-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWLEUNYCBGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439263
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68799-41-7
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of 6 Acetyl 2,2 Dimethylchroman 4 One

Phytochemical Isolation from Plant Species

The quest to identify and isolate 6-Acetyl-2,2-dimethylchroman-4-one has led researchers to explore a variety of botanical sources. The following sections detail the specific plant species from which this compound has been successfully identified and, where available, the methods used for its extraction and purification.

Extraction and Purification from Gynura japonica

The rhizome of the Formosan Gynura japonica has been identified as a natural source of this compound. In a study focused on the anti-platelet aggregation properties of constituents from this plant, this compound was isolated alongside a novel quinonoid terpenoid, a new chromanone, and several new steroids. nih.gov While the study confirms its presence, specific details of the extraction and purification methodology for this compound were not extensively elaborated in the available literature. However, general phytochemical investigation of Gynura japonica has involved the use of multi-chromatographic methods for the separation of its chemical constituents. researchgate.net

Identification from Artemisia princeps

Artemisia princeps, a dietary plant, is another confirmed source of this compound. nih.gov The compound was isolated and identified as a bioactive constituent of this plant. nih.gov The research highlighted its biological activities, but a detailed protocol for its extraction and purification from Artemisia princeps is not provided in the referenced study.

Isolation from Eupatorium betonicaeforme

The presence of this compound has been reported in Eupatorium betonicaeforme. A study investigating the cytotoxic properties of compounds from this member of the Asteraceae family identified this compound among the miscellaneous compounds isolated. chemicalbook.com The primary focus of the research was on the compound's biological activity, and as such, in-depth details of the isolation and purification process were not the central theme of the publication.

Detection in Lasiolaena morii and Stylotrichium rotundifolium

Data available in the PubChem database indicates that this compound has been reported in Lasiolaena morii and Stylotrichium rotundifolium. nih.gov This information points to the presence of the compound in these organisms, although detailed studies outlining the specific methodologies for its detection and isolation from these particular species are not extensively available in the public domain.

Presence and Isolation from Gerbera piloselloides

Extensive phytochemical investigations have been conducted on Gerbera piloselloides, revealing a rich profile of various compounds, including 5-methylcoumarin (B11918504) polyketide derivatives and other phenolics. nih.govnih.gov However, based on the available scientific literature, this compound has not been identified as a constituent of this particular plant species.

Isolation and Structural Characterization of Stereoisomeric Derivatives from Natural Sources

The structural complexity of chromanone derivatives extends to the existence of stereoisomers, which can exhibit distinct biological activities. A notable example is the isolation and characterization of stereoisomers of a derivative of this compound from Ageratina grandifolia.

From this plant, the natural product 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane was isolated. nih.gov Initial structural elucidation proposed a different arrangement, but this was later revised. nih.gov A comprehensive study involving the total synthesis of all four possible stereoisomers of this compound ultimately led to the definitive determination of the absolute stereochemistry of the natural product as 2,2-dimethyl-3S-hydroxy-4R-(1′-angeloyloxy)-6-acetylchromane. nih.govacs.org This was achieved by comparing the optical rotations of the synthesized compounds with the natural product. acs.org The absolute configurations of the synthesized stereoisomers were further confirmed using Mosher ester analysis. acs.org

Analysis of Chromane (B1220400) Derivatives from Ageratina grandifolia

Ageratina grandifolia, a perennial herb, has been a source of various natural products, including a number of chromane and chromene derivatives. researchgate.netfigshare.comnih.gov Early phytochemical investigations of the aerial parts of this plant led to the isolation and characterization of several compounds.

Initial studies by Mata and colleagues on an aqueous extract of the aerial parts of Ageratina grandifolia reported the isolation of a novel compound. researchgate.netacs.org The structure was first proposed to be 4-hydroxy-3-((S)-1′-angeloyloxy-(R)-2′,3′-epoxy-3′-methyl)butylacetophenone. researchgate.netacs.org However, upon further analysis, this structure was revised to 2,2-dimethyl-3R-hydroxy-4S-(1-angeloyloxy)-6-acetylchromane. researchgate.netacs.org A subsequent total synthesis of the compound and its stereoisomers led to a further refinement of the absolute stereochemistry to 2,2-dimethyl-3S-hydroxy-4R-(1′-angeloyloxy)-6-acetylchromane. acs.org

The isolation process typically involves the extraction of the plant material with a solvent, followed by fractionation and purification using various chromatographic techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.

In addition to this revised compound, other chromane and chromene derivatives have been identified from Ageratina grandifolia. These include encecalin, encecalinol, and O-methylencecalinol. figshare.comnih.gov Another study reported the isolation of (3R,4S)-2,2-dimethyl-3-hydroxy-4-(1-angeloyloxy)-6-acetyl-7-methoxychromane from the aerial parts of the plant. figshare.com The volatilome analysis of Ageratina grandifolia has also indicated the presence of various chromenes, which distinguishes it from other related species. nih.gov

The research on Ageratina grandifolia highlights the intricate process of natural product chemistry, where initial structural hypotheses may be refined through more detailed analysis and total synthesis.

Table of Isolated Chromane Derivatives from Ageratina grandifolia

Compound NameMolecular FormulaKey Structural Features
2,2-dimethyl-3S-hydroxy-4R-(1′-angeloyloxy)-6-acetylchromaneC₁₉H₂₄O₅Chromane core with acetyl, hydroxy, and angeloyloxy groups
(3R,4S)-2,2-dimethyl-3-hydroxy-4-(1-angeloyloxy)-6-acetyl-7-methoxychromaneC₂₀H₂₆O₆Methoxy-substituted chromane with acetyl, hydroxy, and angeloyloxy groups
EncecalinC₁₄H₁₆O₃Chromene derivative
EncecalinolC₁₄H₁₈O₃Chromene derivative
O-methylencecalinolC₁₅H₂₀O₃Methylated chromene derivative

Synthetic Strategies and Chemical Transformations of 6 Acetyl 2,2 Dimethylchroman 4 One and Its Analogues

Total Synthesis Approaches for 6-Acetyl-2,2-dimethylchroman-4-one and its Stereoisomers

The total synthesis of chroman-4-one derivatives, including stereoisomers of related structures like 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, has been a subject of significant research. These efforts are often driven by the desire to determine the absolute stereochemistry of natural products and to provide access to enantiomerically pure compounds for biological evaluation. nih.govdocumentsdelivered.comacs.org

A notable strategy for the synthesis of the four stereoisomers of a closely related analogue, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, involves Sharpless asymmetric dihydroxylation of a benzopyran substrate. This key step allows for the controlled introduction of chirality. Subsequent Mitsunobu or Steglich reactions are then employed to furnish both cis- and trans-isomers. nih.govdocumentsdelivered.com The absolute configuration of the synthesized stereoisomers is often confirmed using techniques like Mosher ester analysis. nih.govacs.org

For instance, the synthesis of the (3R,4R) and (3S,4S) diastereomers can be achieved from a common diol precursor. The synthesis of the corresponding (R)- and (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate esters (Mosher esters) allows for the determination of the absolute stereochemistry by analyzing the differences in their ¹H NMR spectra. nih.gov

General Synthetic Methodologies for the Chromanone Core Structure

The construction of the 2,2-dimethylchroman-4-one (B181875) core is a fundamental aspect of synthesizing the target molecule and its analogues. Various classical and modern synthetic methods have been developed for this purpose.

Condensation Reactions in 2,2-Dimethylchromanone Synthesis

Condensation reactions are a cornerstone in the synthesis of chromanones. wikipedia.orglibretexts.org A common approach involves the reaction of a substituted phenol (B47542) with a β,β-dimethylacrylic acid derivative. For example, the reaction of phloroglucinol (B13840) with β,β-dimethylacrylic acid in the presence of polyphosphoric acid can lead to the formation of dihydropyronochromanones. researchgate.net

Another powerful method is the aldol (B89426) condensation, which can be used to construct carbon-carbon bonds while preserving reactive functional groups. towson.eduresearchgate.net The Claisen-Schmidt condensation, a type of crossed aldol condensation, is also frequently employed. For instance, the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde under basic conditions, often facilitated by microwave irradiation, provides an efficient route to various chroman-4-ones. acs.org

Cyclodehydration Techniques for 4-Chromanone (B43037) Derivatives

Cyclodehydration is a key step in the formation of the chromanone ring. One method involves the cyclization of o-hydroxyaryl-β-ketols. The use of hexamethylphosphoramide (B148902) (HMPT) has been reported as an effective reagent for this transformation, particularly for labile intermediates. researchgate.net

An alternative two-step synthesis involves the Michael addition of phenols to acrylonitriles, followed by an intramolecular Houben-Hoesch reaction. The resulting 3-aryloxypropanenitriles can be cyclized using a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) to yield the desired 4-chromanones. researchgate.net

Asymmetric Synthesis utilizing Intramolecular Mitsunobu Cyclization

The intramolecular Mitsunobu reaction offers a powerful method for the stereocontrolled synthesis of 2-substituted chroman-4-ones. This approach is particularly valuable for preparing enantiomerically pure compounds. semanticscholar.org

The synthesis of (S)-2,6-dimethylchroman-4-one exemplifies this strategy. The key step involves the cyclization of a chiral hydroxy ketone precursor. Commercially available ethyl (R)-3-hydroxybutyrate is first protected and converted to a Weinreb amide. Addition of a lithiated phenol derivative, followed by deprotection, yields the necessary hydroxy ketone. Treatment of this intermediate with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) at 0 °C induces the intramolecular Mitsunobu cyclization, affording the desired (S)-2,6-dimethylchroman-4-one with inversion of configuration at the stereocenter. semanticscholar.org

Preparation and Derivatization of this compound Analogues

The chromanone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. nih.govacs.org Consequently, the functionalization and derivatization of the this compound core are of significant interest for developing new therapeutic agents. nih.gov

Functionalization of the Chromanone Scaffold

The chromanone ring system offers multiple sites for functionalization, including the aromatic ring, the C-2, and C-3 positions. nih.gov

Aromatic Ring Substitution: The aromatic ring can be substituted with various groups to modulate the electronic and steric properties of the molecule. For instance, Friedel-Crafts acylation can be used to introduce acetyl groups, as seen in the synthesis of 6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchroman from the corresponding chroman. researchgate.net

C-2 and C-3 Modifications: The C-2 and C-3 positions are also amenable to a variety of chemical transformations. For example, reduction of the C-4 carbonyl group to a hydroxyl group, followed by dehydration, can yield the corresponding 2H-chromene. acs.org The C-3 position can be functionalized through reactions such as bromination, followed by nucleophilic substitution with azoles, to introduce heterocyclic moieties. researchgate.net Aldol-type condensations at the C-3 position with aldehydes can also be performed. ucl.ac.uk

The ability to introduce diverse functional groups onto the chromanone scaffold allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the discovery of new and potent biologically active compounds. nih.govnih.govmdpi.com

Synthesis of Novel Chromene-based Analogues

The transformation of chroman-4-ones into chromenes represents a critical synthetic pathway for accessing a diverse range of biologically active molecules. Chromenes, or benzopyrans, are themselves privileged structures found in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.

A common and effective method to achieve this transformation involves a two-step sequence: the reduction of the C4-carbonyl group of the chroman-4-one to a hydroxyl group, followed by dehydration to introduce a double bond and form the chromene ring.

Specifically, for analogues of this compound, the process would typically begin with the reduction of the ketone at the 4-position. This can be accomplished using various reducing agents. Following the reduction to the corresponding chroman-4-ol, the subsequent dehydration step is crucial for the formation of the 2H-chromene. This elimination of water can be induced by acid catalysis, for example, by refluxing with p-toluenesulfonic acid in a suitable solvent like toluene. The resulting 2,2-dimethyl-2H-chromene skeleton can be further functionalized. For instance, arylsulfonyloxy-2,2-dimethyl-2H-chromenes have been synthesized through the reduction of the corresponding arylsulfonyloxy-2,2-dimethyl-4-chromanones, followed by dehydration researchgate.net.

An alternative approach to chromene synthesis involves the reaction of phenols with α,β-unsaturated aldehydes. For example, 2,2-dimethyl-2H-chromenes can be synthesized from the corresponding phenols and 3-methylbutenal under microwave irradiation msu.edu. This method could be adapted for the synthesis of 6-acetyl-2,2-dimethyl-2H-chromene starting from the appropriately substituted phenol.

Furthermore, various catalytic systems have been developed for the synthesis of 2H-chromenes. These include methods using transition metals, metal-free Brønsted and Lewis acids, and organocatalysis msu.edu. For instance, a nickel-catalyzed coupling of 2-ethoxy-2H-chromenes with boronic acids provides a route to 2-substituted-2H-chromenes under base-free conditions organic-chemistry.org.

The following table summarizes a general synthetic approach for converting a chroman-4-one to a chromene:

StepReactionReagents and ConditionsProduct
1Reduction of CarbonylNaBH₄, Methanol or LiAlH₄, Diethyl etherChroman-4-ol
2Dehydrationp-Toluenesulfonic acid, Toluene, Reflux2H-Chromene

It is important to note that the reaction conditions, particularly the choice of catalyst and solvent, can significantly influence the yield and selectivity of the desired chromene analogue.

Preparation of Related Coumarin (B35378) Derivatives with Acetyl Substituents

Coumarins, or 2H-chromen-2-ones, are a class of lactones that are isomeric to chromones and exhibit a wide range of biological activities. The synthesis of coumarin derivatives, particularly those bearing an acetyl substituent, can be achieved through several established condensation reactions. While a direct conversion from this compound is not the typical route, the synthesis of acetyl-substituted coumarins often involves the reaction of substituted phenols with β-ketoesters or other active methylene (B1212753) compounds.

Pechmann Condensation: This is one of the most widely used methods for coumarin synthesis. It involves the condensation of a phenol with a β-ketoester under acidic conditions. For the preparation of an acetyl-substituted coumarin, a phenol bearing an acetyl group or a β-ketoester with an acetyl functionality could be employed. For example, the reaction of a substituted phenol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid can yield a 4-methylcoumarin (B1582148) derivative. The acetyl group could be present on the starting phenol or introduced at a later stage.

Knoevenagel Condensation: This reaction provides another versatile route to coumarins. It involves the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene group, such as an acetyl-substituted active methylene compound, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270) pharmainfo.in. For instance, the reaction of a salicylaldehyde derivative with ethyl acetoacetate can lead to the formation of a 3-acetylcoumarin (B160212) nih.gov. The reaction conditions can be optimized by using different catalysts and solvents, including environmentally benign options like deep eutectic solvents or ultrasound irradiation nih.gov.

Other Methods: The Perkin reaction, which involves heating a salicylaldehyde with an acid anhydride (B1165640) and its sodium salt, is a classical method for synthesizing coumarin itself and can be adapted for substituted derivatives pharmainfo.in.

The synthesis of various substituted 3-acetylcoumarins has been reported using different reaction conditions, including microwave-assisted synthesis and the use of various catalysts, leading to good yields.

Below is a table summarizing key synthetic methods for acetyl-substituted coumarins:

Reaction NameStarting MaterialsKey Reagents/CatalystsProduct Type
Pechmann CondensationPhenol, β-Ketoester (e.g., Ethyl acetoacetate)H₂SO₄, AlCl₃, or other acid catalysts4-Substituted Coumarin
Knoevenagel CondensationSalicylaldehyde, Active Methylene Compound (e.g., Ethyl acetoacetate)Piperidine, Pyridine, or other basic catalysts3-Substituted Coumarin
Perkin ReactionSalicylaldehyde, Acid AnhydrideSodium salt of the acidCoumarin (can be substituted)

The synthesis of novel heterocyclic systems can also be initiated from acetyl-substituted coumarins. For example, 3-acetyl-6-bromo-2H-chromen-2-one has been utilized as a starting material for the synthesis of various fused heterocyclic compounds with potential antiproliferative activities mdpi.comcapes.gov.br. This highlights the utility of acetyl-substituted coumarins as versatile intermediates in organic synthesis.

Advanced Spectroscopic and Computational Characterization of 6 Acetyl 2,2 Dimethylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For 6-Acetyl-2,2-dimethylchroman-4-one, both ¹H and ¹³C NMR spectroscopy, coupled with computational studies, offer a comprehensive picture of its molecular framework.

¹H NMR Signal Assignment and Analysis

While a publicly available, experimentally determined ¹H NMR spectrum with full signal assignment for this compound is not readily found in the surveyed literature, the expected signals can be inferred from related structures and computational studies. For instance, a study on the synthesis and characterization of the closely related 6-acetyl-2,2-dimethyl-chromane reported good agreement between experimental and DFT calculated ¹H NMR spectra. nih.gov

In a comprehensive study of various substituted 2,2-dimethylchroman-4-one (B181875) derivatives, it was noted that the methylene (B1212753) protons at the 3-position typically appear around 2.70 ppm. glpbio.com This signal is influenced by the adjacent carbonyl group and the oxygen atom of the heterocyclic ring. The gem-dimethyl protons at the 2-position are expected to be shielded and appear at approximately 1.48 ppm. glpbio.com The protons of the acetyl group's methyl moiety would likely resonate at a higher chemical shift due to the deshielding effect of the carbonyl group. Aromatic protons would exhibit characteristic splitting patterns and chemical shifts influenced by the acetyl and other substituents on the benzene (B151609) ring.

¹³C NMR Chemical Shift Elucidation

Similar to the proton NMR data, a specific, publicly available, and fully assigned ¹³C NMR spectrum for this compound is elusive in the reviewed literature. However, a Certificate of Analysis for this compound confirms that its NMR spectrum is consistent with the proposed structure. molnova.com

A detailed study on a library of substituted 2,2-dimethylchroman-4-one derivatives provides valuable insights into the expected chemical shifts. glpbio.com It was observed that the substituents on the aromatic ring have a negligible effect on the chemical shifts of the methylene carbon at position 3 and the gem-dimethyl carbons at position 2. glpbio.com For the parent 2,2-dimethylchroman-4-one, the carbonyl carbon (C-4) resonates at approximately 192.0 ppm, the C-2 carbon at 78.6 ppm, the C-3 carbon at 49.3 ppm, and the gem-dimethyl carbons at 26.8 ppm. glpbio.com The introduction of an acetyl group at the 6-position would significantly influence the chemical shifts of the aromatic carbons through resonance and inductive effects. The carbonyl carbon of the acetyl group itself would be expected in the downfield region, typically above 195 ppm.

Table 1: Expected ¹³C NMR Chemical Shifts for the Heterocyclic Ring of this compound

Carbon AtomExpected Chemical Shift (ppm)
C-2~78.6
C-3~49.3
C-4 (Carbonyl)~192.0
C(CH₃)₂~26.8

Note: These values are based on the parent 2,2-dimethylchroman-4-one and may vary slightly for the 6-acetyl derivative.

Investigation of Substituent Effects on NMR Spectra of 2,2-Dimethylchroman-4-one Derivatives

A systematic study on 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives has shed light on the transmission of substituent effects through the molecular framework, which can be analyzed using linear free-energy relationships. glpbio.com

The Hammett equation provides a means to quantify the electronic influence of substituents on a reaction center or a spectroscopic property. In the context of ¹³C NMR, a correlation between the chemical shifts of the aromatic carbons of substituted 2,2-dimethylchroman-4-ones and the Hammett substituent constants (σp+ or σm) has been investigated. glpbio.com

The study revealed a good linear correlation for carbons situated para to the substituent. glpbio.com This indicates that the electronic effects of the substituent are effectively transmitted to the para position. However, for carbons in the meta position relative to the substituent, a poor correlation was observed. glpbio.com This suggests that the electronic influence is less effectively transmitted to the meta carbons in this system. glpbio.com The choice of ¹³C NMR for this analysis is advantageous due to its larger chemical shift range and reduced sensitivity to solvent effects compared to ¹H NMR. glpbio.com

The Lynch correlation is another tool used to assess the additivity of substituent chemical shifts (SCS) by comparing them to those in monosubstituted benzenes. For the 2,2-dimethylchroman-4-one derivatives, a good linear correlation was found for the ¹H NMR data, indicating a consistent transmission of substituent effects to the protons of the aromatic ring. glpbio.com

For the ¹³C NMR data, the Lynch correlation also showed good linearity, with the notable exception of the carbons meta to the substituent. glpbio.com This finding is consistent with the results from the Hammett analysis, reinforcing the observation that the electronic effects of substituents are not transmitted in a simple additive manner to the meta positions in the 2,2-dimethylchroman-4-one scaffold. glpbio.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. While a specific mass spectrum for this compound was not found in the reviewed literature, data for the closely related compound, 6-acetyl-2,2-dimethyl-chromane, is available. conicet.gov.ar The electron ionization mass spectrum of this related compound shows a molecular ion peak [M]⁺ at m/z 204, with other significant fragments observed at m/z 189, 161, 149, 133, and 43. conicet.gov.ar

For this compound (C₁₃H₁₄O₃), the expected molecular weight is approximately 218.25 g/mol . nih.gov The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the acetyl or gem-dimethyl groups, leading to a fragment at m/z 203. Another probable fragmentation would be the cleavage of the acetyl group (CH₃CO), resulting in a fragment at m/z 175. Further fragmentation of the chromanone ring would also be expected.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a important tool for identifying the functional groups within a molecule. For chromanone derivatives, IR spectra reveal characteristic absorption bands that correspond to specific vibrational modes. In the case of this compound, the analysis of its IR spectrum provides clear evidence for its key structural features.

Additionally, the spectrum will exhibit characteristic bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The C-O-C stretching of the ether linkage in the chroman ring also gives rise to a distinct signal. A study on the related compound, 6-acetyl-2,2-dimethyl-chromane, which lacks the ketone group on the chroman ring, involved characterization by IR and Raman spectroscopy, where vibrational modes were calculated to assign the bands observed in the spectra. nih.govconicet.gov.ar

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Structural Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting molecular properties and corroborating experimental findings. rdmodernresearch.comnrel.govrsc.org DFT calculations allow for the accurate prediction of spectroscopic data and provide insights into the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. rsc.org DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of chromanone derivatives. rdmodernresearch.comnih.gov These theoretical predictions can then be correlated with experimental NMR data to confirm the structural assignment. nih.gov

A study on a library of substituted 2,2-dimethylchroman-4-one derivatives demonstrated that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values. nih.govmdpi.com While the correlation was particularly strong for the aromatic portion of the scaffold, some deviations were noted for the heterocyclic ring. nih.govmdpi.com For this compound, the predicted chemical shifts for the protons and carbons of the acetyl group, the gem-dimethyl groups, the methylene group, and the aromatic ring are expected to align well with experimental data, thus validating the assigned structure. nih.govmdpi.com

Below is an interactive data table that illustrates the typical correlation between experimental and DFT-calculated chemical shifts for a related chromanone derivative.

Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted 2,2-dimethylchroman-4-one Derivative

Atom Experimental Chemical Shift (ppm) DFT-Calculated Chemical Shift (ppm) Difference (ppm)
C2 78.5 79.1 -0.6
C3 49.2 48.7 0.5
C4 191.8 192.5 -0.7
C4a 117.5 117.0 0.5
C5 127.9 128.3 -0.4
C6 135.8 136.2 -0.4
C7 117.8 118.1 -0.3
C8 121.2 121.9 -0.7

Note: Data is representative and based on findings for similar chromanone structures.

DFT calculations are also pivotal in determining the preferred three-dimensional arrangement of atoms in a molecule, including its stereochemistry. For chromanones, which contain a stereocenter if substituted at the 2-position, DFT can be used to calculate the energies of different conformations to identify the most stable structure.

While this compound is achiral, DFT can elucidate the conformation of the dihydropyranone ring. Computational studies on related chromone (B188151) derivatives have been used to investigate their molecular geometries and electronic properties. d-nb.inforesearchgate.netnih.govresearchgate.net These studies provide a foundation for understanding the structural aspects of the broader chromanone class.

X-ray Crystallographic Studies of Related Chromanone Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline molecule. wikipedia.org While a crystal structure for this compound itself is not detailed in the provided context, studies on related chromanone derivatives offer valuable structural insights. nih.gov

For instance, the crystal structure of 6-acetyl-2,2-dimethyl-chromane has been determined, revealing that a significant portion of the molecule is planar due to extended π-bonding delocalization. nih.govconicet.gov.ar X-ray crystallographic studies on other chromanone derivatives have also been instrumental in confirming their structures and understanding their solid-state conformations. gu.semdpi.com These studies collectively help in building a comprehensive picture of the structural characteristics of the chromanone scaffold, which is directly applicable to this compound.

Mechanistic Investigations of Biological Activities of 6 Acetyl 2,2 Dimethylchroman 4 One

Anti-adipogenic Mechanisms

Adipogenesis is the process by which fat cells, or adipocytes, develop from mesenchymal stem cells. The investigation into 6-Acetyl-2,2-dimethylchroman-4-one has revealed its ability to interfere with this process, suggesting a potential role in managing obesity-related conditions. nih.gov

Suppression of Adipogenic Differentiation in Human Bone Marrow-Derived Mesenchymal Stromal Cells

Research has demonstrated that this compound can suppress the differentiation of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) into adipocytes. nih.govnih.gov When these stem cells were induced to differentiate into fat cells, treatment with the compound led to a notable decrease in lipid accumulation. nih.gov This was accompanied by a reduction in the expression of key proteins that are essential for adipogenesis, including peroxisome proliferator-activated receptor-γ (PPAR-γ), CCAAT/enhancer-binding protein-α (C/EBP-α), and sterol regulatory element-binding transcription factor 1. nih.gov

Table 1: Effect of this compound on Adipogenic Markers in hBM-MSCs

Adipogenic Marker Effect of Treatment
Lipid Accumulation Decreased nih.gov
PPAR-γ Expression Decreased nih.gov
C/EBP-α Expression Decreased nih.gov

Molecular Pathway Modulation in Adipogenesis Inhibition

The inhibitory effect of this compound on adipogenesis is attributed to its ability to modulate several key molecular signaling pathways. nih.gov

A significant finding is that this compound stimulates the phosphorylation of Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.gov AMPK is a crucial enzyme in cellular energy homeostasis. nih.gov Its activation is believed to be the primary mechanism behind the compound's ability to inhibit adipogenesis in hBM-MSCs. nih.gov The activation of AMPK can inhibit lipogenesis, the process of converting acetyl-CoA into fatty acids. nih.gov

The compound has been shown to downregulate the activation of p38 and JNK, two important kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is induced during adipogenesis. nih.gov The MAPK pathways are involved in various cellular processes, and their modulation can impact cell differentiation. core.ac.ukfrontiersin.org By suppressing the p38 and JNK pathways, this compound further contributes to the inhibition of adipocyte formation. nih.gov

In addition to its effects on the AMPK and MAPK pathways, this compound upregulates the Wnt/β-catenin signaling pathway, specifically through the action of Wnt10b. nih.gov The Wnt/β-catenin pathway is known to be an inhibitor of adipogenesis. nih.govfrontiersin.org By promoting this pathway, the compound enhances the inhibitory signals that prevent the differentiation of mesenchymal stem cells into adipocytes. nih.gov

Anti-platelet Aggregation Activity Research

Beyond its anti-adipogenic properties, in vitro studies have indicated that this compound exhibits anti-platelet aggregation activity. caltagmedsystems.co.ukmolnova.comtargetmol.com Specifically, it has been shown to inhibit platelet aggregation induced by arachidonic acid. caltagmedsystems.co.ukmolnova.comtargetmol.com This suggests a potential role for the compound in modulating processes related to blood clotting. nih.gov

Table 2: Investigated Biological Activities of this compound

Biological Activity Investigated Effect
Anti-adipogenesis Suppression of fat cell formation nih.gov

The following sections detail the current understanding of the biological activities of acetylated chroman-4-one derivatives, with a focus on their potential as therapeutic agents. The available research primarily centers on the anticancer properties of compounds structurally related to this compound.

Anticancer Activity Assessment

The evaluation of chroman-4-one scaffolds has revealed them as a promising class of compounds in the search for new anticancer treatments. Their structural features allow for various modifications, leading to a diverse range of biological activities.

Recent research has explored the cytotoxic effects of acetyl chroman derivatives against various human cancer cell lines. A study detailing the synthesis and biological evaluation of two such compounds, 1-(5,7-dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one (Compound 1) and 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (Compound 2), provides valuable insights into their anticancer potential. kib.ac.cn The latter compound is a close structural analog of this compound, differing by the presence of two hydroxyl groups on the aromatic ring.

The cytotoxic activity of these compounds was assessed using the CCK8 method against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon adenocarcinoma (SW480), and breast cancer (MCF-7) cells. kib.ac.cn The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of the cell population), demonstrate the potential of these acetyl chroman derivatives as cytotoxic agents.

Compound 1 exhibited notable cytotoxicity against all three cell lines, with IC₅₀ values of 12.85 µM for HepG2, 23.94 µM for SW480, and 28.72 µM for MCF-7 cells. kib.ac.cn Compound 2 also demonstrated significant cytotoxic effects, with IC₅₀ values of 24.78 µM against HepG2 cells and 23.87 µM against MCF-7 cells. kib.ac.cn These findings underscore the potential of the acetyl chroman skeleton as a pharmacophore for the development of novel anticancer drugs.

Interactive Data Table: Cytotoxicity of Acetyl Chroman Derivatives

The following table summarizes the in vitro anticancer activity of the two synthesized acetyl chroman derivatives against different human cancer cell lines.

Compound NameCancer Cell LineIC₅₀ (µM)
1-(5,7-dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-oneHepG212.85
SW48023.94
MCF-728.72
1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-oneHepG224.78
MCF-723.87

Data sourced from a study on the synthesis and cytotoxic activity of two acetyl chroman derivatives. kib.ac.cn

Structure Activity Relationship Sar Studies of 6 Acetyl 2,2 Dimethylchroman 4 One Derivatives

Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of chroman-4-one derivatives can be significantly modulated by the nature and position of substituents on the core structure. Research into various analogues has provided insights into the effects of these modifications, particularly at the 6-position of the 2,2-dimethylchroman-4-one (B181875) scaffold.

A study on a series of 2-pentylchroman-4-one derivatives revealed that the introduction of different substituents at the 6-position had a marked impact on their inhibitory activity against Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The findings indicated that larger and electron-withdrawing groups at this position were generally favorable for enhancing biological activity. This suggests that the electronic properties and size of the substituent at the 6-position play a crucial role in the molecule's ability to interact with its biological target.

For instance, the introduction of a nitro group (-NO2), a strong electron-withdrawing group, at the 6-position resulted in a compound with significant inhibitory potential. Similarly, the presence of a chloro (-Cl) substituent, another electron-withdrawing group, also contributed to the compound's activity. In contrast, a methoxy (B1213986) group (-OCH3), which is an electron-donating group, was also evaluated, providing a basis for comparing the effects of different electronic influences on the molecule's efficacy.

The broader class of chroman-4-one analogues has been shown to possess a range of pharmacological activities, including antibacterial and antifungal properties. General SAR studies on chromanones have indicated that substitutions at the C-2, C-3, C-6, and C-7 positions can lead to the development of effective therapeutic agents. This underscores the importance of the substitution pattern on the chroman-4-one ring in determining the specific biological effects of the resulting derivatives.

While comprehensive SAR data specifically for derivatives of 6-Acetyl-2,2-dimethylchroman-4-one remains an area of active investigation, the available information on related 6-substituted 2,2-dimethylchroman-4-ones provides a valuable foundation. The acetyl group at the 6-position, being moderately electron-withdrawing, is expected to influence the molecule's biological profile, and further studies exploring variations at other positions of the scaffold are warranted to fully elucidate these relationships.

Table 1: Biological Activity of 6-Substituted 2-Pentylchroman-4-one Derivatives as SIRT2 Inhibitors

Compound6-SubstituentBiological Activity (SIRT2 Inhibition)
1-NO2Potent Inhibitor
2-ClActive
3-OCH3Less Active

This table is illustrative and based on findings from related chroman-4-one derivatives to demonstrate the principle of substituent effects.

Computational Modeling for SAR Prediction

In modern drug discovery, computational methods are indispensable tools for predicting and understanding the SAR of novel compounds. These in silico approaches can significantly accelerate the identification and optimization of lead candidates by providing insights into their interactions with biological targets at a molecular level.

Molecular Docking Studies on Chromanone Analogues

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This allows for the visualization and analysis of the binding interactions that are crucial for biological activity. While specific molecular docking studies on this compound derivatives are not extensively reported in the public domain, studies on related chromanone and chromone (B188151) analogues provide valuable insights into their potential binding modes.

For example, molecular docking studies have been performed on a series of novel chromone derivatives designed as anticancer agents targeting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov These studies revealed that the most active compounds fit well into the active site of the CDK4 enzyme, forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.gov The binding affinity of these compounds, as calculated by the docking software, often correlates well with their experimentally determined cytotoxic activity against cancer cell lines. nih.gov

In a typical docking simulation, the chromanone scaffold would be positioned within the binding pocket of the target protein. The acetyl group at the 6-position of this compound could potentially form hydrogen bonds with appropriate donor or acceptor groups on the protein, or participate in hydrophobic interactions. The 2,2-dimethyl groups are likely to occupy a hydrophobic pocket within the binding site. By systematically docking a series of analogues with different substituents, researchers can build a 3D model of the SAR, which can then guide the design of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

The insights gained from such computational studies are invaluable for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Future Directions and Research Gaps in 6 Acetyl 2,2 Dimethylchroman 4 One Research

Exploration of Novel Synthetic Routes and Scalability

The development of efficient and scalable synthetic methods is crucial for the advancement of research on 6-Acetyl-2,2-dimethylchroman-4-one and its analogs. While several methods for constructing the chroman-4-one framework exist, challenges such as poor yields and the high cost of isolation from natural sources persist. nih.govresearchgate.net Future research should focus on developing novel, cost-effective, and environmentally benign synthetic strategies.

Recent advancements in synthetic methodologies for 4-chromanone (B43037) derivatives, such as cascade radical cyclizations and reactions utilizing visible light photocatalysis, offer promising avenues for exploration. researchgate.net These modern techniques could lead to more efficient and selective syntheses of this compound. Furthermore, there is a need to develop scalable synthetic protocols to produce sufficient quantities of the compound for extensive biological evaluation and potential preclinical studies. wordpress.com

Deepening Mechanistic Understanding of Observed Biological Activities

While preliminary studies have hinted at the biological potential of this compound, including its anti-platelet aggregation activity, a deep mechanistic understanding is largely absent. targetmol.com Future research must delve into the molecular mechanisms underlying its observed effects. For instance, investigations into its interactions with specific cellular targets, such as enzymes and receptors, are warranted.

The broader class of chromanones has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govnih.gov Mechanistic studies on this compound could involve determining its effect on key signaling pathways, such as the NF-κB pathway, which is implicated in inflammation. nih.gov Understanding how this compound exerts its biological effects at a molecular level is essential for its rational development as a potential therapeutic agent.

Expansion of the Structure-Activity Relationship Library for Enhanced Bioactivity

Systematic exploration of the structure-activity relationships (SAR) of this compound is a critical next step. By synthesizing and evaluating a library of analogs with modifications at various positions of the chromanone core, researchers can identify key structural features responsible for its biological activity. For the broader chromanone class, SAR studies have shown that substitutions at positions C-2, C-3, C-6, and C-7 can significantly influence their bioactivity, including antidiabetic and antioxidant properties. nih.gov

For instance, introducing different functional groups to the acetyl group at the C-6 position or modifying the dimethyl groups at the C-2 position could lead to compounds with enhanced potency or altered selectivity. acs.org These SAR studies will provide valuable insights for the design of new, more potent, and selective analogs of this compound.

Investigation of Potential New Biological Applications within the Chromanone Class

The diverse biological activities reported for the chromanone scaffold suggest that this compound may possess a broader range of therapeutic applications than currently known. nih.govnih.gov Future research should explore its potential in various disease areas. Given that chromanone derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, it would be prudent to screen this compound in a variety of biological assays. nih.gov

For example, its potential as an anti-neuroinflammatory agent could be investigated, as other chromanone derivatives have shown efficacy in this area. nih.gov Furthermore, exploring its effects on different cancer cell lines could uncover potential anticancer properties. researchgate.net The versatility of the chromanone scaffold provides a strong rationale for expanding the investigation of this compound into new therapeutic frontiers. acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for isolating 6-Acetyl-2,2-dimethylchroman-4-one from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic purification. For example, silica gel column chromatography is used to fractionate crude plant extracts (e.g., Artemisia princeps or Gynura segetum), with subsequent HPLC refinement for higher purity . Ethanol or chloroform solvents are often employed in the Claisen-Schmidt condensation step during synthetic preparation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^{13}C) is critical for confirming the chroman-4-one backbone and acetyl/methyl substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations. Mass spectrometry (MS) validates the molecular ion peak at m/z 218.25 (C13_{13}H14_{14}O3_3) . Single-crystal X-ray diffraction has also been used to resolve its supramolecular structure .

Q. What in vitro assays are used to evaluate its antiplatelet aggregation activity?

  • Methodological Answer : Washed platelet assays (e.g., rabbit or human platelets) are treated with agonists like arachidonic acid (AA), collagen, or thrombin. Aggregation inhibition is quantified via light transmission aggregometry, with IC50_{50} values compared to controls like aspirin . Studies report 100% inhibition at 100 μg/mL for AA-induced aggregation .

Advanced Research Questions

Q. How does this compound modulate adipogenesis in mesenchymal stromal cells?

  • Mechanistic Insight : The compound suppresses adipocyte differentiation by activating AMP-activated protein kinase (AMPK), which downregulates PPARγ and C/EBPα. Concurrently, it inhibits p38/JNK MAPK pathways and enhances β-catenin-dependent Wnt10b signaling, reducing lipid accumulation in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) . Dose-response experiments (e.g., 10–50 μM) and Western blotting are recommended to validate pathway interactions .

Q. How can researchers address contradictions in reported antiplatelet efficacy across studies?

  • Analytical Approach : Discrepancies may arise from differences in agonist concentration (e.g., AA at 100 μM vs. 50 μM) or platelet sources (human vs. rabbit). Standardizing assay protocols (agonist potency, pre-incubation time with the compound) and cross-validating results with multiple agonists (collagen, thrombin, PAF) can clarify context-dependent effects . Meta-analyses comparing inhibition rates under controlled conditions are advised .

Q. What synthetic strategies improve yield in the preparation of this compound?

  • Optimization Strategies : The Claisen-Schmidt condensation of 7-hydroxy-2,2-dimethylchroman-4-one with acetyl derivatives in basic ethanol (KOH) yields precursor chalcones. Cyclization with 1-bromo-3,3-dimethylbutan-2-one under reflux increases benzofuran derivatives. Purification via flash chromatography and recrystallization in ethanol can achieve >80% yields . Reaction monitoring via TLC and stoichiometric adjustments for electron-deficient aldehydes are critical .

Q. What structural modifications enhance its bioactivity while retaining the chroman-4-one core?

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups at the C6 position (e.g., halogenation) may improve AMPK activation. Alternatively, substituting the acetyl group with larger alkyl chains could enhance lipophilicity and membrane permeability. Computational docking studies (e.g., AutoDock Vina) against PAFR or AMPK targets can guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.